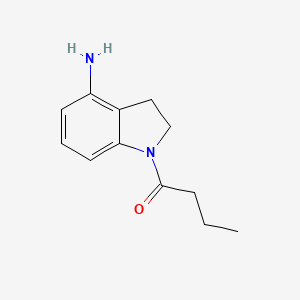
1-(4-Aminoindolin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(4-Aminoindolin-1-yl)butan-1-one typically involves the condensation of an appropriate indole derivative with a butanone derivative under specific reaction conditions. One common synthetic route includes the reaction of 4-aminoindole with butanone in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve bulk manufacturing processes that ensure high purity and consistent quality of the compound .
Analyse Des Réactions Chimiques
1-(4-Aminoindolin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(4-Aminoindolin-1-yl)butan-1-one has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 1-(4-Aminoindolin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(4-Aminoindolin-1-yl)butan-1-one can be compared with other indole derivatives, such as:
1-(4-Chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: Known for its anti-inflammatory activity.
1-Phenyl-2-(pyrrolidin-1-yl)-heptan-1-one: A synthetic cathinone with psychoactive properties.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for various research applications .
Activité Biologique
1-(4-Aminoindolin-1-yl)butan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features an indole moiety linked to an amine group, with a molecular formula of C11H14N2O and a molecular weight of 176.22 g/mol. The structure contributes to its reactivity and interaction with various biological targets, particularly in pharmacological contexts.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory effects : Similar compounds have been shown to inhibit leukotriene biosynthesis, which is crucial in inflammatory responses .
- Neuroprotective properties : Compounds with analogous structures have been studied for their potential neuroprotective effects, making them candidates for treating neurodegenerative diseases.
- Antimicrobial activity : Some derivatives have demonstrated antimicrobial properties, suggesting a broader therapeutic application .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving multi-step reactions that utilize high-purity starting materials. Common techniques include:
- Coupling reactions : Utilizing reagents like HATU for acid-amide coupling to form the desired compound efficiently .
- Analytical techniques : The progress of synthetic routes is monitored using thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry for characterization .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing some related compounds and their notable features:
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| 5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one | 0.83 | Different pharmacological profiles |
| 5-Aminoindolin-2-one hydrochloride | 0.81 | Known for anti-inflammatory properties |
| 2-Bromo-1-(indolin-1-yl)ethanone | 0.86 | Studied for antibacterial activity |
| 4-Amino-1-(isoindolin-2-yl)butan-1-one | 0.84 | Focused on neuroprotective effects |
This comparison highlights the unique attributes of this compound while situating it within a broader context of related compounds that may share similar mechanisms or therapeutic potentials.
In Vitro Studies
In vitro assays have demonstrated that derivatives of indoline-based compounds, including this compound, exhibit dual inhibition of enzymes involved in inflammatory pathways. For instance, studies have shown an IC50 value of approximately 1.39±0.45μM against human isolated soluble epoxide hydrolase (sEH), indicating strong anti-inflammatory potential .
In Vivo Studies
Animal models have been employed to assess the efficacy of these compounds in treating conditions like asthma and peritonitis. Results indicated significant reductions in inflammatory markers when treated with indoline derivatives, suggesting their potential as therapeutic agents against chronic inflammatory diseases .
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1-(4-amino-2,3-dihydroindol-1-yl)butan-1-one |
InChI |
InChI=1S/C12H16N2O/c1-2-4-12(15)14-8-7-9-10(13)5-3-6-11(9)14/h3,5-6H,2,4,7-8,13H2,1H3 |
Clé InChI |
KELPEXRLPXEGMK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1CCC2=C(C=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















